molecular formula C11H21NO2 B13334035 3-((3-Methoxycyclohexyl)oxy)pyrrolidine

3-((3-Methoxycyclohexyl)oxy)pyrrolidine

Cat. No.: B13334035
M. Wt: 199.29 g/mol
InChI Key: NXILUPQLOIZMJQ-UHFFFAOYSA-N
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Description

3-((3-Methoxycyclohexyl)oxy)pyrrolidine hydrochloride (CAS: 2060043-42-5) is a pyrrolidine derivative featuring a methoxy-substituted cyclohexyl group linked via an ether oxygen to the pyrrolidine ring. Its molecular formula is C₁₁H₂₂ClNO₂, with a molecular weight of 235.75 g/mol . The compound is typically supplied as a hydrochloride salt, enhancing its solubility in polar solvents. Structural analysis reveals a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) connected to a 3-methoxycyclohexyl moiety, which introduces both lipophilicity and conformational flexibility. This compound is primarily used in medicinal chemistry research, though specific applications remain undisclosed in available sources .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(3-methoxycyclohexyl)oxypyrrolidine

InChI

InChI=1S/C11H21NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h9-12H,2-8H2,1H3

InChI Key

NXILUPQLOIZMJQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)OC2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methoxycyclohexyl)oxy)pyrrolidine typically involves the nucleophilic substitution reaction of pyrrolidine with 3-methoxycyclohexyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Purification is achieved through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-((3-Methoxycyclohexyl)oxy)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, organic solvents like tetrahydrofuran or dimethylformamide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: 3-((3-Methoxycyclohexyl)oxy)pyrrolidine is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3-Methoxycyclohexyl)oxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy group and the cyclohexyl ring play crucial roles in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride (CAS: 1185297-72-6)
  • Molecular Formula: C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • Key Differences: Replaces the methoxycyclohexyl group with a 2-methylbenzyl substituent. This substitution reduces molecular weight by ~8 g/mol and may increase lipophilicity due to the aromatic ring .
3-[(Cyclopropylmethoxy)methyl]pyrrolidine
  • Molecular Formula: C₁₀H₁₉NO₂ (inferred from structure)
  • Key Differences : Features a cyclopropylmethoxy methyl group instead of methoxycyclohexyl. The smaller cyclopropyl ring and methylene spacer between oxygen and the cyclopropane reduce steric bulk compared to the target compound. This could enhance metabolic stability in drug design contexts .
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)
  • Molecular Formula: C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • Key Differences : Introduces a ketone (5-oxo) and carboxylic acid group on the pyrrolidine ring. The carboxylic acid increases polarity and hydrogen-bonding capacity, making this compound more water-soluble but less membrane-permeable than the target .

Heterocyclic Core Modifications

Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
  • Molecular Formula : C₂₄H₁₈N₄O₃
  • Molecular Weight : 410.43 g/mol
  • Key Differences: A bicyclic pyrazolo-pyridine core replaces pyrrolidine. The fused aromatic system and quinoline substituent suggest applications in kinase inhibition or fluorescence-based assays. The higher molecular weight and aromaticity contrast sharply with the saturated pyrrolidine in the target compound .
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.30 g/mol
  • Key Differences: A pyridine ring substituted with methoxy and pyrrolidinyl groups.

Physicochemical and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
3-((3-Methoxycyclohexyl)oxy)pyrrolidine HCl C₁₁H₂₂ClNO₂ 235.75 Methoxycyclohexyl ether Ether, tertiary amine (HCl salt) Medicinal chemistry research
3-[(2-Methylbenzyl)oxy]pyrrolidine HCl C₁₂H₁₈ClNO 227.73 2-Methylbenzyl ether Ether, tertiary amine (HCl salt) Ligand design, CNS-targeted drugs
3-[(Cyclopropylmethoxy)methyl]pyrrolidine C₁₀H₁₉NO₂ ~185.27 Cyclopropylmethoxy methyl Ether, tertiary amine Metabolic stabilization
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₁₁NO₃ 157.17 5-Oxo, carboxylic acid Ketone, carboxylic acid Peptide mimetics, enzyme inhibitors
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-... C₂₄H₁₈N₄O₃ 410.43 Pyrazolo-pyridine, quinoline Ester, ketone, aromatic N-heterocycle Kinase inhibitors, fluorescence probes

Key Structural and Functional Insights

  • Ether Linkages : The methoxycyclohexyl ether in the target compound provides a balance of lipophilicity and flexibility, whereas benzyl or cyclopropylmethoxy substituents alter electronic and steric profiles .
  • Salt Forms : Hydrochloride salts (common in target and benzyl analog) improve solubility but may affect bioavailability compared to free bases .
  • Heterocyclic Cores : Pyrrolidine’s saturation favors conformational flexibility, while pyridine or pyrazolo-pyridine cores introduce rigidity and aromaticity, impacting binding kinetics .

Biological Activity

3-((3-Methoxycyclohexyl)oxy)pyrrolidine is a compound that belongs to the pyrrolidine class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 209.27 g/mol
  • Functional Groups : Pyrrolidine ring, methoxy group, and cyclohexyl ether.

Biological Activity Overview

Research has indicated that pyrrolidine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities associated with this compound include:

  • Anticancer Activity : Compounds with a similar structure have been shown to inhibit cancer cell proliferation by targeting various signaling pathways.
  • Anti-inflammatory Effects : Pyrrolidine derivatives often demonstrate the ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in tumor growth, such as EGFR and VEGFR.
  • Modulation of Signaling Pathways : The compound may affect pathways like Ras/Raf/MEK/ERK that are crucial in cancer progression.
  • Interaction with Receptors : Pyrrolidine derivatives can interact with various receptors, influencing cellular responses.

Case Studies and Research Findings

Numerous studies have explored the biological activities of pyrrolidine derivatives. Below is a summary of relevant findings:

StudyCompoundBiological ActivityFindings
Kuznietsova et al. (2022) Pyrrole analogsAnticancerCompounds showed inhibition of EGFR and VEGFR, leading to reduced tumor growth in vitro.
Olszewska et al. (2022) Trifluoromethyl pyrroleAnticancerInduced apoptosis in A549 and MCF-7 cells with IC50 values indicating strong cytotoxicity.
Kelly et al. (2024) Various pyrrolidine derivativesAnticancerDemonstrated inhibition of Ras/Raf/MEK/ERK pathway, leading to decreased proliferation in cancer cell lines.

Pharmacological Evaluation

Pharmacological evaluations have shown that this compound may possess favorable pharmacokinetic properties:

  • Bioavailability : Preliminary studies suggest good absorption profiles in animal models.
  • Safety Profile : Similar compounds have shown low toxicity levels in vitro against normal cell lines.

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